1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea
Description
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea is a urea derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety fused to a 5-oxopyrrolidin-3-yl scaffold and a 3-morpholinopropyl substituent.
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(3-morpholin-4-ylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O5/c25-19-12-15(22-20(26)21-4-1-5-23-6-8-27-9-7-23)14-24(19)16-2-3-17-18(13-16)29-11-10-28-17/h2-3,13,15H,1,4-12,14H2,(H2,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPRAYJWTXCASI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₄ |
| Molecular Weight | 337.41 g/mol |
| CAS Number | 933195-82-5 |
The structure features a dihydrobenzo[dioxin] moiety linked to a pyrrolidinyl and morpholinopropyl group, contributing to its diverse biological interactions.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the dihydrobenzo[dioxin] nucleus have been tested for their ability to inhibit Poly(ADP-ribose) polymerase (PARP) activity, an important target in cancer therapy. In vitro assays revealed that certain derivatives demonstrated IC50 values in the micromolar range against various cancer cell lines .
The proposed mechanisms of action for this compound include:
- Inhibition of PARP : This enzyme is crucial for DNA repair processes. Inhibition leads to the accumulation of DNA damage in cancer cells, promoting apoptosis .
- Modulation of Signaling Pathways : The presence of the morpholinopropyl group may influence pathways related to cell proliferation and survival, although specific pathways remain to be elucidated.
Case Study: In Vitro Efficacy
A study conducted on a series of urea derivatives demonstrated that the compound exhibited selective cytotoxicity against pancreatic cancer cell lines. The study utilized a dose-response approach to establish effective concentrations and observed significant reductions in cell viability at concentrations as low as 10 μM .
Comparative Analysis
The following table summarizes the biological activities of similar compounds:
Safety and Toxicology
Preliminary toxicological assessments indicate that while the compound shows promising biological activity, further studies are necessary to evaluate its safety profile. Toxicity assays on mammalian cell lines suggest a moderate safety margin; however, comprehensive in vivo studies are required for conclusive results.
Chemical Reactions Analysis
Urea Bond Formation
The urea linker (-NH-C(=O)-NH-) is a critical pharmacophore. Its synthesis typically involves the reaction of an isocyanate with a primary or secondary amine under anhydrous conditions . For this compound:
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Step 1 : The morpholinopropylamine reacts with an isocyanate intermediate derived from the pyrrolidinone-dihydrobenzodioxin precursor.
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Conditions : Methylene dichloride (DCM) or tetrahydrofuran (THF) at 0–25°C .
Example Reaction Pathway:
Functionalization of the Pyrrolidin-5-one Core
The 5-oxopyrrolidin-3-yl group is synthesized via lactamization or cyclization :
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Precursor : A γ-aminobutyric acid (GABA) derivative or a substituted glutaric acid.
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Cyclization : Achieved using dehydrating agents (e.g., PCl₃, SOCl₂) or catalytic hydrogenation .
Key Reaction:
Modification of the 2,3-Dihydrobenzo dioxin Ring
The dihydrobenzodioxin moiety is synthesized via Williamson ether synthesis or Suzuki coupling :
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Step 1 : Coupling of a catechol derivative with a dihaloethane .
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Step 2 : Functionalization at the 6-position via electrophilic substitution (e.g., nitration, bromination) .
Example Reaction :
Alkylation Pathway:
Key Reactivity Insights
Synthetic Optimization Data
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with three structurally related urea derivatives, highlighting key differences in substituents, molecular formulas, and molecular weights:
*Calculated molecular formula and weight based on structural analogy.
Substituent Effects on Physicochemical Properties
- Morpholinopropyl vs. Pyridyl/Aryl Groups: The morpholine substituent in the target compound introduces a heterocyclic amine, which typically improves aqueous solubility compared to aromatic pyridyl or phenyl groups . This could enhance bioavailability in biological systems.
- Fluorine and Methyl Modifications : Analog 3’s fluorine atom may increase metabolic stability and binding affinity via electronegative interactions, while methyl groups (Analog 2 and 3) could alter steric interactions in target binding pockets .
Limitations
The absence of experimental data for the target compound in the provided evidence necessitates reliance on structural analogies and general chemical principles. Physical properties (e.g., melting point, solubility) and biological data remain speculative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
